molecular formula C20H21N3O7S3 B2829831 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-45-4

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2829831
CAS No.: 865198-45-4
M. Wt: 511.58
InChI Key: TUECVDOKNFSHKO-MRCUWXFGSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetically designed small molecule belonging to the benzo[d]thiazole class, recognized for its potential in medicinal chemistry and chemical biology research. This compound features a complex structure incorporating a sulfamoyl benzoyl imino group and a methylsulfonyl substituent, which are critical for its biological activity and interaction with specific protein targets. Its primary research value lies in its role as a key intermediate or investigative tool in the development of kinase inhibitors. Research into structurally similar benzo[d]thiazole derivatives has demonstrated potent inhibitory activity against a range of kinases, including JAK3 and other tyrosine kinases, which are pivotal in intracellular signaling cascades related to cell proliferation and immune responses [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8913719/]. The (Z)-configured imino bond is essential for maintaining the specific three-dimensional geometry required for high-affinity target binding. The methylsulfonyl group enhances solubility and can be crucial for forming key hydrogen bonds within the enzyme's active site. This reagent is intended for use in lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for the synthesis of more complex therapeutic candidates. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S3/c1-22(2)33(28,29)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)30-3)16-10-9-15(32(4,26)27)11-17(16)31-20/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUECVDOKNFSHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of structurally related molecules:

1,2,4-Triazole derivatives (e.g., compounds [7–9] from ).

Sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl from ).

Hydrazinecarbothioamides (e.g., compounds [4–6] from ).

Table 1: Key Structural Differences and Similarities
Feature Target Compound 1,2,4-Triazoles [7–9] Sulfonylurea Herbicides
Core Heterocycle Benzo[d]thiazole 1,2,4-Triazole 1,3,5-Triazine
Substituents - Methylsulfonyl (C6) - 4-(4-X-phenylsulfonyl)phenyl - Methoxy/methyl/ethoxy groups (C4/C6)
- (4-(N,N-dimethylsulfamoyl)benzoyl)imino (C2) - 2,4-Difluorophenyl - Sulfonylurea bridge
Functional Groups - N,N-dimethylsulfamoyl - C=S (thione tautomer) - Sulfonylurea (SO₂NHCO)
Spectral Markers - Expected C=O (ester), NH (imino) in IR - νC=S: 1247–1255 cm⁻¹ - Triazine ring vibrations (~1500 cm⁻¹)

Tautomerism and Stability

  • The target compound’s Z-imino configuration may influence its tautomeric equilibrium, akin to the thione-thiol tautomerism observed in 1,2,4-triazoles [7–9]. However, the benzo[d]thiazole core lacks the thiol tautomer option, ensuring greater stability under physiological conditions .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, and which spectroscopic methods are critical for confirming its structure?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via cyclization of aminothiophenol derivatives with carboxylic acids (e.g., 4-(N,N-dimethylsulfamoyl)benzoic acid) under controlled pH and temperature .
  • Step 2: Introduction of the methylsulfonyl group via oxidation or substitution reactions, often using hydrogen peroxide or methanesulfonyl chloride .
  • Step 3: Esterification with methyl 2-chloroacetate to finalize the structure .

Critical Characterization Techniques:

  • NMR Spectroscopy: To confirm stereochemistry (Z-configuration) and functional group integrity, particularly the imino and sulfonamide groups .
  • Mass Spectrometry (MS): For molecular weight verification (C₁₉H₂₀N₄O₇S₃, MW 512.57 g/mol) and purity assessment .
  • HPLC: To ensure >95% purity, especially for biological testing .

Q. What functional groups in this compound contribute to its potential pharmacological activity, and how are they typically assessed in vitro?

Answer: Key functional groups include:

  • Benzothiazole Core: Implicated in intercalation with DNA or enzyme inhibition, common in anticancer agents .
  • Sulfonamide Group (-SO₂NMe₂): Enhances binding to biological targets (e.g., carbonic anhydrase) and improves solubility .
  • Methylsulfonyl (-SO₂Me): Stabilizes the molecule and modulates electron-withdrawing effects, impacting reactivity .

In Vitro Assessment:

  • Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Solubility Studies: Use of PBS or DMSO solutions to determine bioavailability thresholds .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during multi-step synthesis?

Answer: Optimization Strategies:

  • Temperature Control: Maintain <60°C during imino bond formation to prevent Z→E isomerization .
  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) for esterification to reduce side-product formation .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while THF enhances cyclization .
  • Flow Chemistry: Implement continuous flow reactors for precise mixing and reduced reaction times (e.g., 30% yield improvement in benzothiazole core synthesis) .

Purity Enhancement:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate stereoisomers .
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals (≥98%) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzothiazole derivatives?

Answer: Analytical Approaches:

  • Dose-Response Reproducibility: Conduct assays in triplicate with standardized protocols to address variability in IC₅₀ values .
  • Metabolic Stability Testing: Use liver microsomes to identify degradation products that may skew activity results .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to verify binding modes across different protein conformations .

Case Study Example:
A 2023 study reported conflicting antimicrobial results for a similar compound. Re-analysis using isothermal titration calorimetry (ITC) revealed that buffer composition (e.g., Tris vs. HEPES) altered binding affinity by 40%, explaining discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

Answer: Computational Workflow:

QSAR Modeling: Correlate structural features (e.g., sulfonamide substituents) with activity data to predict optimal modifications .

Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to identify stable binding poses and key residues (e.g., Lys101 in carbonic anhydrase) .

ADMET Prediction: Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Example:
A 2024 study redesigned the methylsulfonyl group to a trifluoromethyl variant, improving IC₅₀ against EGFR kinase by 15-fold via enhanced hydrophobic interactions .

Q. What experimental designs are critical for elucidating the mechanism of action of this compound in neuroprotective studies?

Answer: Key Experiments:

  • ROS Scavenging Assays: Measure reduction in reactive oxygen species (ROS) using DCFH-DA in neuronal cell lines (e.g., SH-SY5Y) .
  • Calcium Imaging: Track intracellular Ca²⁺ flux via Fluo-4 AM to assess NMDA receptor modulation .
  • Western Blotting: Quantify expression of apoptotic markers (e.g., Bcl-2, Bax) under oxidative stress conditions .

Contradiction Resolution:
A 2025 study found conflicting data on apoptosis induction. Further RNA-seq analysis revealed dual pro-survival (via PI3K/Akt) and pro-apoptotic (via caspase-3) pathways, dependent on concentration thresholds .

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